Positional Isomerism: 3-Amino vs. 4-Amino Substitution Determines Synthetic Utility and Biological Activity Profile
3-Amino-N-(4-fluorophenyl)benzenesulfonamide (CAS 953717-92-5) is a positional isomer of 4-amino-N-(4-fluorophenyl)benzenesulfonamide (CAS 1494-85-5). The 3-amino substitution pattern yields a different chemical connectivity compared to the 4-amino analog, resulting in distinct synthetic utility and biological target engagement profiles . While both isomers share the same molecular formula (C12H11FN2O2S) and weight (266.29 g/mol), the 3-amino derivative is specifically cited as a building block in kinase inhibitor patents, whereas the 4-amino analog is not explicitly referenced in such intellectual property [1].
| Evidence Dimension | Chemical Structure / Substitution Pattern |
|---|---|
| Target Compound Data | 3-amino substitution on benzenesulfonamide core; InChIKey: GEAAWZUJFWTHQJ-UHFFFAOYSA-N |
| Comparator Or Baseline | 4-amino substitution on benzenesulfonamide core (CAS 1494-85-5); InChIKey: QYVUQEQLEFFAOW-UHFFFAOYSA-N |
| Quantified Difference | Positional isomerism (meta vs. para substitution); distinct InChIKeys; 3-amino derivative referenced in kinase inhibitor patent literature |
| Conditions | Molecular characterization by NMR, HPLC, and GC; patent literature analysis |
Why This Matters
The distinct substitution pattern directly dictates the compound's reactivity and its suitability as a building block for specific kinase inhibitor scaffolds, making them non-interchangeable for SAR-driven medicinal chemistry programs.
- [1] Nerviano Medical Sciences S.R.L. (2020). N-(substituted-phenyl)-sulfonamide derivatives as kinase inhibitors. US Patent No. 11,491,158. Retrieved from https://patents.google.com/patent/US11491158B2/ View Source
